molecular formula C13H15N3 B090756 N-Benzylbis(2-cyanoethyl)amine CAS No. 16728-92-0

N-Benzylbis(2-cyanoethyl)amine

Cat. No. B090756
CAS RN: 16728-92-0
M. Wt: 213.28 g/mol
InChI Key: WWSYLVQUYMYQBU-UHFFFAOYSA-N
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Description

N-Benzylbis(2-cyanoethyl)amine is a compound that is not directly discussed in the provided papers. However, the papers do discuss various related amines and their synthesis, which can provide insights into the chemistry of similar compounds. For instance, secondary amines and their derivatives are synthesized and characterized in several studies, indicating the broad interest in the chemistry of nitrogen-containing compounds .

Synthesis Analysis

The synthesis of related amines often involves the use of primary amines as starting materials, which are then converted into more complex structures. For example, primary amines are converted to N-(benzoyloxy)amines and then to N-ethylamine derivatives using organoboranes . Similarly, N-tert-butanesulfinyl imines are prepared from tert-butanesulfinamide and aldehydes or ketones, serving as intermediates for the asymmetric synthesis of amines . These methods demonstrate the versatility of amine synthesis and the potential approaches that could be applied to synthesize N-Benzylbis(2-cyanoethyl)amine.

Molecular Structure Analysis

The molecular structure of amines and their derivatives is often elucidated using spectroscopic techniques such as NMR, FT-IR, and X-ray crystallography. For instance, the structure of N-benzyl-N-ethyl-N-[5-nitro-2-(1,1,3,3-tetramethylbutylamino)-1-benzofuran-3-yl]amine was determined using FT-IR and NMR, and further analyzed using density functional theory (DFT) . Similarly, the crystal structures of N-(cyano(naphthalen-1-yl)methyl)benzamides were determined by X-ray crystallography . These techniques could be applied to analyze the molecular structure of N-Benzylbis(2-cyanoethyl)amine.

Chemical Reactions Analysis

The chemical reactivity of amines is diverse, as demonstrated by the various reactions they undergo. For example, N-(cyano(naphthalen-1-yl)methyl)benzamides exhibit colorimetric sensing of fluoride anions, indicating their potential in sensor applications . The electrophilic cyclization of 2-(1-alkynyl)benzamides to form cyclic imidates shows the reactivity of the amide functionality . These reactions highlight the potential chemical transformations that N-Benzylbis(2-cyanoethyl)amine could undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of amines are influenced by their molecular structure. For instance, the presence of electron-withdrawing or electron-donating groups can affect their reactivity and physical properties. The synthesis of N-glycosyl amines and their characterization by various spectroscopic methods provide insights into the properties of these compounds . The solubility, boiling points, and stability of amines can vary widely, and these properties would need to be determined for N-Benzylbis(2-cyanoethyl)amine through experimental studies.

Scientific Research Applications

  • Preparation of Tertiary Amines : A study demonstrates a method for preparing triple alkylated or arylated tertiary amines from tris(2-cyanoethyl)amine, including a selective oxidation and cobalt-catalyzed electrophilic amination with organozinc halides (Graßl & Knochel, 2020).

  • Catalytic Reductive Aminations : Catalytic reductive aminations using molecular hydrogen are essential for cost-effective and sustainable production of various amines. This process is used widely for synthesizing pharmaceuticals, agrochemicals, biomolecules, and for the functionalization of amines (Murugesan et al., 2020).

  • Pd-Catalyzed Intermolecular C-H Amination : A study presents a method for C-H amination of N-aryl benzamides with O-benzoyl hydroxylamines using Pd catalysts. This process is significant for the convergent synthesis of tertiary and secondary arylalkyl amines starting from benzoic acids (Yoo et al., 2011).

  • Metal-Free Amination of Benzoxazoles : An environmentally benign method for oxidative amination of benzoxazole with secondary or primary amines, catalyzed by iodine, is reported. This process is useful for synthesizing therapeutically active benzoxazoles (Lamani & Prabhu, 2011).

  • Rhodium(III)-Catalyzed CH Amination : A study demonstrates an efficient Rh-catalyzed ortho C-H amination process using N-benzoate alkylamines. This method shows high efficiency and good functional group tolerance (Zhang et al., 2018).

  • Copper-Catalyzed Ring-Opening C(sp3)-N Coupling : This study explores a novel copper-catalyzed C(sp3)-N coupling of cycloketone oxime esters with nitrogen nucleophiles, producing a variety of 1°, 2°, and 3° alkyl amines (Tian et al., 2019).

  • Determination of Aliphatic Amines in Water : Research on headspace microextraction techniques for determining amines in aqueous solutions is essential for environmental analysis (Kaykhaii et al., 2005).

Safety And Hazards

Aromatic amines, which include N-Benzylbis(2-cyanoethyl)amine, can significantly harm human health and the environment . Therefore, proper handling and disposal protocols must be followed to minimize their impact .

Future Directions

The future of the synthesis of amines like N-Benzylbis(2-cyanoethyl)amine lies in the development of greener synthetic methodologies . The use of biomass-derived resources for the production of amines is one such promising direction .

properties

IUPAC Name

3-[benzyl(2-cyanoethyl)amino]propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3/c14-8-4-10-16(11-5-9-15)12-13-6-2-1-3-7-13/h1-3,6-7H,4-5,10-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWSYLVQUYMYQBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(CCC#N)CCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50457606
Record name N-Benzylbis(2-cyanoethyl)amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50457606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Benzylbis(2-cyanoethyl)amine

CAS RN

16728-92-0
Record name N-Benzylbis(2-cyanoethyl)amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50457606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

18.58 g of acrylonitrile was added dropwise to an aqueous solution (80 mL) of 10.71 g of benzylamine at room temperature over 1 hour and 20 minutes. Thereafter, the mixture was heated and stirred at 70° C. for 8 hours. After the reaction mixture was concentrated to dryness, 100 mL of water was added thereto, followed by extraction of the mixture with ethyl acetate (150 mL). After the organic layer obtained was washed with water, it was dried with anhydrous magnesium sulfate. The solvent was distilled off to give 19.93 g of the title compound as a colorless oil.
Quantity
18.58 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture of 50.0 g (0.406 mol) of bis(2-cyanoethyl)amine, 51.45 g (0.406 mol) of benzyl chloride, 1.0 g (6.7 mmol) of sodium iodide, 22.05 g (0.208 mol) of sodium carbonate and 150 mL of acetonitrile was stirred mechanically and heated at reflux under nitrogen for 5 h. The cooled reaction mixture was filtered and the solids were washed with acetonitrile (3×50 mL). The combined filtrates were concentrated by rotary evaporation. A solution of the residue in 100 mL of CH2Cl2 was washed with saturated aqueous Na2S2O3 (2×20 mL) and saturated aqueous NaCl (2×50 mL). The combined aqueous layers were extracted with CH2Cl2 (3×30 mL). The combined CH2CO2 solutions were dried over MgSO4, filtered and concentrated by rotary evaporation. The residual solvent was removed under vacuum (0.5 mm), yielding 70.4 g (89%) of product as a light yellow oil. 1H NMR (CDCl3/TMS) δ 7.34 (m, 5 H), 3.70 (s, 2 H), 2.88 (t, J=6.8 Hz, 4 H), 2.44 (t, J=6.8 Hz, 4 H). 13C NMR (CDCl3) δ137.5, 128.3, 127.4, 118.4, 57.7, 49.1, 16.4. IR (film, cm−1) 3070 (w), 3050 (m), 3020 (s), 2930 (s), 2830 (s), 2240 (s), 1595 (m), 1575 (w), 1485 (s), 1445 (s), 1415 (s), 1360 (br), 1250 (br), :1125 (s), 1070 (s), 1020 (s), 960 (s), 730 (s), 690 (s).
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
51.45 g
Type
reactant
Reaction Step One
Quantity
22.05 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
catalyst
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Yield
89%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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